molecular formula C19H14F3NO3S B3121773 N-(4-Phenoxyphenyl)-3-trifluoromethylbenzenesulfonamide CAS No. 292867-24-4

N-(4-Phenoxyphenyl)-3-trifluoromethylbenzenesulfonamide

Cat. No. B3121773
CAS RN: 292867-24-4
M. Wt: 393.4 g/mol
InChI Key: PVKYGQVDOOMAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Phenoxyphenyl)-3-trifluoromethylbenzenesulfonamide (PTFBS) is a compound with a wide range of applications in the scientific and medical fields. It is a synthetic sulfonamide compound that is used in the synthesis of organic molecules and pharmaceuticals. It has been used in the synthesis of a variety of drugs, including antibiotics, antifungals, and anti-inflammatory agents, and it has been studied for its potential use in cancer therapy. PTFBS has also been studied for its potential to act as an antioxidant and for its possible role in modulating the immune system.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-Phenoxyphenyl)-3-trifluoromethylbenzenesulfonamide, focusing on six unique fields:

Pharmaceutical Development

N-(4-Phenoxyphenyl)-3-trifluoromethylbenzenesulfonamide has shown potential in pharmaceutical research, particularly as a lead compound for drug development . Its unique chemical structure allows it to interact with various biological targets, making it a candidate for developing new medications, especially in the treatment of inflammatory diseases and certain types of cancer .

Biochemical Research

In biochemical research, this compound is used as a probe to study enzyme interactions . Its ability to bind selectively to specific enzymes makes it valuable for understanding enzyme mechanisms and for the development of enzyme inhibitors, which can be crucial in treating diseases like hypertension and diabetes .

Material Science

N-(4-Phenoxyphenyl)-3-trifluoromethylbenzenesulfonamide is utilized in material science for the synthesis of advanced polymers . These polymers exhibit unique properties such as high thermal stability and resistance to chemical degradation, making them suitable for use in high-performance materials and coatings .

Neuroscience

Finally, in neuroscience, this compound is used to study neural pathways and neurotransmitter interactions. Its unique properties allow researchers to investigate the effects of various neurotransmitters on brain function, aiding in the understanding of neurological disorders and the development of new treatments.

IntechOpen Springer Springer : IntechOpen : Springer : Springer : IntechOpen : Springer

Mechanism of Action

Target of Action

A structurally similar compound, n-(4-phenoxyphenyl)-2-[(pyridin-4-ylmethyl)amino]nicotinamide, targets the vascular endothelial growth factor receptor 2 (vegfr2) in humans . VEGFR2 plays a crucial role in mediating the response to VEGF, which is a signal protein produced by cells that stimulates the formation of blood vessels.

Mode of Action

Based on the similar compound mentioned above, it may interact with its target receptor and inhibit its function . This could result in changes in the signaling pathways associated with the target, leading to altered cellular responses.

properties

IUPAC Name

N-(4-phenoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO3S/c20-19(21,22)14-5-4-8-18(13-14)27(24,25)23-15-9-11-17(12-10-15)26-16-6-2-1-3-7-16/h1-13,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKYGQVDOOMAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Phenoxyphenyl)-3-trifluoromethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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